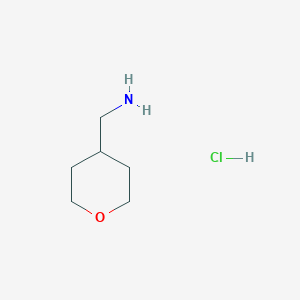

4-Aminomethyltetrahydropyran hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQOFHCSTMZYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656946 | |

| Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-78-7 | |

| Record name | 2H-Pyran-4-methanamine, tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxan-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxan-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Aminomethyltetrahydropyran Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds, in particular, have garnered significant attention for their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing three-dimensional diversity crucial for potent and selective target engagement. Among these, 4-Aminomethyltetrahydropyran hydrochloride stands out as a versatile and valuable intermediate.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthesis, its strategic application in drug design, and the practical considerations for its handling and characterization. The insights presented herein are curated to empower chemists to effectively leverage this scaffold in their research and development endeavors. The tetrahydropyran motif is increasingly recognized for its utility in creating sp³-rich scaffolds that are highly valuable in drug discovery.[1][2]

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white crystalline solid that is readily soluble in water.[3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free amine, which is a liquid.[4][5] The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 389621-78-7 | [6][7][8] |

| Molecular Formula | C₆H₁₄ClNO | [3][6][8] |

| Molecular Weight | 151.63 g/mol | [3][6][8] |

| Melting Point | 180-185 °C | [3][7] |

| Storage Conditions | Room Temperature, Sealed in Dry, Inert Atmosphere | [3][6] |

Note: The free amine, (Tetrahydro-2H-pyran-4-yl)methanamine (CAS: 130290-79-8), has a boiling point of approximately 180.1 °C and a flash point of 68 °C.[4][7]

Synthesis and Mechanistic Considerations

The synthesis of 4-Aminomethyltetrahydropyran is a foundational process, often starting from commercially available precursors. A prevalent and efficient method involves the reduction of 4-Cyanotetrahydro-4H-pyran. This approach is favored due to the high reactivity of the nitrile group towards reduction, leading to the desired primary amine with high fidelity.

From an experimental design perspective, the choice of reducing agent is critical and dictated by factors such as scale, cost, and safety. Lithium Aluminum Hydride (LAH) is a powerful and effective choice for this transformation, ensuring a complete reduction of the nitrile. However, its pyrophoric nature necessitates stringent anhydrous conditions and careful handling, making it more suitable for lab-scale synthesis. For larger-scale production, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere offers a safer and more scalable alternative.[9][10]

Below is a representative workflow for the synthesis of the hydrochloride salt.

Exemplary Laboratory Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a robust and scalable method for preparing the title compound.

-

Reactor Setup: Charge a pressure-rated hydrogenation vessel with 4-Cyanotetrahydro-4H-pyran (1.0 eq), ethanol (10 volumes), and a catalytic amount of Raney Nickel (5-10% w/w).

-

Inerting: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and commence vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a temperature of 25-40 °C.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS until the starting material is consumed.

-

Catalyst Removal: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Self-validating step: The absence of the pyrophoric catalyst in the filtrate is critical for safety in subsequent steps.

-

Concentration: Concentrate the ethanolic solution of the free amine under reduced pressure.

-

Salt Formation: Dissolve the resulting crude amine in a suitable solvent like ethanol or isopropanol. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent.

-

Isolation: The hydrochloride salt will precipitate. Cool the mixture to enhance crystallization, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.[9][10]

Application in Drug Discovery: A Scaffold for Success

The tetrahydropyran ring is an excellent bioisostere for phenyl rings and other cyclic systems, often introduced to "de-risk" molecules by disrupting planarity, increasing sp³ character, and improving metabolic stability and aqueous solubility. The aminomethyl group provides a crucial synthetic handle for further elaboration, allowing for the facile introduction of the scaffold into a wide array of molecular architectures via amide bond formation, reductive amination, or alkylation.

This compound serves as a key starting material or intermediate for various therapeutic agents.[7] For instance, it is a structural component in the development of antagonists for chemokine receptors like CCR5, which are targets for HIV therapies.[11] Its utility also extends to the synthesis of inhibitors for voltage-gated sodium channels (e.g., hNav1.7), a significant target for novel analgesics.[12]

The diagram below illustrates the conceptual integration of the 4-aminomethyltetrahydropyran moiety into a hypothetical drug candidate.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The free amine base is corrosive and can cause severe skin and eye burns.[13][14] The hydrochloride salt, while generally more stable, should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[13][14]

-

Handling: Use this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]

-

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[3][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[13][14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, synthetic tractability, and proven utility in improving the drug-like properties of molecules make it a highly valuable building block. By understanding its synthesis, properties, and safe handling, researchers can confidently and effectively incorporate this scaffold to accelerate the discovery and development of next-generation therapeutics.

References

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]

- 5. 130290-79-8 | CAS DataBase [m.chemicalbook.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]

- 8. scbt.com [scbt.com]

- 9. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 10. 4-Aminotetrahydropyran hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and critical role in medicinal chemistry, supported by detailed experimental protocols and spectroscopic analysis.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its non-planar, saturated heterocyclic structure is frequently incorporated into drug candidates to enhance their physicochemical properties. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility and target engagement. Furthermore, the conformational rigidity of the ring can help in optimizing the spatial arrangement of functional groups, leading to improved binding affinity and selectivity for biological targets. The introduction of a methylamine hydrochloride group at the 4-position of the THP ring provides a versatile synthetic handle for further molecular elaboration, making (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1]

Molecular Structure and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride |

| Synonyms | 4-(Aminomethyl)tetrahydropyran hydrochloride |

| CAS Number | 130290-80-1 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Boiling Point (Free Base) | 180.1 ± 13.0 °C at 760 mmHg | [3] |

| pKa (Predicted, Free Base) | 10.01 ± 0.29 | [4] |

| logP (Predicted, Free Base) | 0.3717 | [2] |

| Solubility (Free Base) | Soluble in water, alcohols, and ether solvents.[4] |

Synthesis and Purification

The synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is typically a two-step process, starting with the reduction of a nitrile precursor to the primary amine (free base), followed by salt formation.

Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine (Free Base)

A common and efficient method for the synthesis of the free base is the catalytic hydrogenation of 4-cyanotetrahydropyran.

Experimental Protocol: Catalytic Hydrogenation of 4-Cyanotetrahydropyran

Materials:

-

4-Cyanotetrahydropyran

-

Raney Nickel (activated)

-

Ammonia-methanol solution (22% w/w)

-

Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Stainless steel autoclave with stirring, thermometer, and manometer

Procedure:

-

Reaction Setup: In a 200 mL stainless steel autoclave, charge 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel.[5]

-

Hydrogenation: Seal the autoclave and purge with an inert gas. Introduce hydrogen gas to a pressure of 0.51 to 0.61 MPa.[5]

-

Reaction Conditions: Stir the reaction mixture at a temperature of 50 to 60 °C for 5 hours, maintaining the hydrogen pressure.[5]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney nickel catalyst. Wash the catalyst with 30 mL of methanol.[5]

-

Purification: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation at 73-74 °C and 2.67 kPa to yield (Tetrahydro-2H-pyran-4-yl)methanamine as a colorless liquid.[5]

Expected Yield: 7.94 g (76.6% isolated yield).[5]

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Preparation of (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Materials:

-

(Tetrahydro-2H-pyran-4-yl)methanamine (free base)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolution: Dissolve the purified (Tetrahydro-2H-pyran-4-yl)methanamine in a minimal amount of anhydrous diethyl ether under an inert atmosphere.

-

Acidification: Slowly add a stoichiometric amount of the hydrochloric acid solution to the stirred solution of the amine at 0 °C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to obtain the final product.

References

An In-Depth Technical Guide to 4-Aminomethyltetrahydropyran HCl: A Versatile Building Block in Modern Drug Discovery

Foreword: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of saturated heterocyclic scaffolds has become a cornerstone for developing next-generation therapeutics. These three-dimensional structures offer a compelling alternative to traditional flat, aromatic rings, often imparting superior physicochemical properties such as enhanced solubility, improved metabolic stability, and novel intellectual property. Among these valuable building blocks, 4-Aminomethyltetrahydropyran hydrochloride (CAS 389621-78-7) has emerged as a particularly useful and versatile intermediate. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Characteristics

4-Aminomethyltetrahydropyran HCl is a white crystalline solid that is stable at room temperature and readily soluble in water.[1] Its structure features a tetrahydropyran (THP) ring, which acts as a bioisostere for various groups, and a primary aminomethyl functional group, providing a key attachment point for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, which is a common practice for primary amines in chemical synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 389621-78-7 | [1][2] |

| Molecular Formula | C6H14ClNO | [1][3] |

| Molecular Weight | 151.63 g/mol | [2][3] |

| Melting Point | 180-185 °C | [1][2] |

| Appearance | White solid | [2][4] |

| Storage Condition | Sealed in dry, Room Temperature | [1][2] |

Synthesis and Process Chemistry: From Nitrile to Amine

The most prevalent and industrially scalable synthesis of 4-aminomethyltetrahydropyran involves the reduction of the corresponding nitrile, 4-cyanotetrahydropyran. This transformation is a classic example of nitrile reduction, a fundamental reaction in organic synthesis.

The Causality of Reagent Selection

The choice of reagents and conditions for this reduction is critical for achieving high yield and purity. A common and robust method employs a heterogeneous catalyst like Raney Nickel in an ammonia-saturated alcoholic solvent under a hydrogen atmosphere.[5]

-

Raney Nickel: This sponge-like nickel catalyst is highly active for hydrogenations due to its large surface area. It is particularly effective for the reduction of nitriles to primary amines. Its heterogeneous nature allows for straightforward removal from the reaction mixture by simple filtration, a significant advantage in process chemistry.

-

Ammonia/Methanol Solution: The reaction is performed in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts. The intermediate imine formed during the reduction can react with a molecule of the product primary amine; ammonia, being present in large excess, effectively outcompetes this side reaction. Methanol serves as a suitable protic solvent for the reactants and the hydrogen gas.

-

Hydrogen Gas: As the reducing agent, hydrogen gas is supplied under pressure to drive the catalytic cycle and ensure complete conversion of the nitrile.[5]

-

Conversion to HCl Salt: Post-reduction, the resulting free amine is often converted to its hydrochloride salt by treatment with HCl (e.g., as a solution in dioxane or isopropanol). This serves a dual purpose: it facilitates the isolation and purification of the product as a stable, crystalline solid and improves its long-term storage stability.

General Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative example based on established chemical literature.[5]

-

Reactor Setup: A stainless-steel autoclave reactor is charged with 4-cyanotetrahydropyran (1.0 eq.), a 22% (w/w) ammonia-methanol solution, and activated Raney Nickel catalyst (approx. 20% by weight of the nitrile).

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which can deactivate the catalyst.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas to a pressure of 0.5-0.6 MPa.

-

Reaction: The mixture is heated to 50-60 °C and stirred vigorously for 5-17 hours, monitoring hydrogen uptake to determine reaction completion.[5]

-

Workup: After cooling to room temperature and venting the hydrogen, the insoluble Raney Nickel is carefully removed by filtration through a pad of Celite. The filter cake is washed with methanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 4-aminomethyltetrahydropyran free base.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate, 4-Aminomethyltetrahydropyran HCl, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

The Strategic Role in Drug Design

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry.[6] It serves as a saturated, non-planar bioisostere for phenyl rings or other cyclic systems. This structural modification can be a powerful strategy to overcome common drug development hurdles.

-

Improved Physicochemical Properties: Replacing a flat, greasy aromatic ring with a 3D, polar THP ring can significantly increase aqueous solubility and reduce lipophilicity (LogP), which are critical factors for oral bioavailability.

-

Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the THP ring are generally more resistant to metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.[6]

-

Vectorial Exit Points for Scaffolds: The sp³-rich nature of the THP ring provides defined three-dimensional exit vectors for substituents. This allows medicinal chemists to precisely orient functional groups to optimize interactions with biological targets.[7][8]

The aminomethyl group on the 4-position of the THP ring provides a crucial, chemically tractable handle. It can be readily acylated, alkylated, or used in reductive amination reactions to link the THP core to other parts of a drug molecule.

Notable Applications:

-

mTOR Kinase Inhibitors: 4-Aminomethyltetrahydropyran is a key reagent used in the core modification for the discovery of CC-214-2, an orally available and selective inhibitor of the mTOR kinase, a critical target in cancer therapy.[2][5]

-

PDE10A Inhibitors: It is also employed as a reagent in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A), which are being investigated for the treatment of schizophrenia.[2][5]

-

Pain Therapeutics: The compound can be used to synthesize purine compounds for the treatment of pain.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Aminomethyltetrahydropyran HCl and its free base form.

Hazard Identification:

-

The free base is classified as corrosive and can cause severe skin burns and eye damage.[10]

-

The hydrochloride salt is classified as an irritant and is harmful if swallowed.[1][2]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[12][13] Eyewash stations and safety showers should be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry place in a tightly sealed container.[1][13] The hydrochloride salt should be kept in a desiccated environment to prevent clumping.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a suitable, closed container for hazardous waste disposal.[11][13] Dispose of contents/container to an approved waste disposal plant.[12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12][13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[11][13]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]

Conclusion

4-Aminomethyltetrahydropyran HCl is more than just a simple amine; it is a strategically designed building block that empowers medicinal chemists to address fundamental challenges in drug development. Its sp³-rich tetrahydropyran core provides a robust scaffold for creating molecules with improved pharmacokinetic and pharmacodynamic properties. The accessible aminomethyl handle ensures its utility in a wide array of synthetic transformations. For researchers aiming to enhance solubility, increase metabolic stability, and explore novel chemical space, 4-Aminomethyltetrahydropyran HCl represents a validated and highly effective tool in the molecular toolkit.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 389621-78-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Newblue CHEM--4-Aminomethyltetrahydropyran hydrochloride, CasNo.389621-78-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]

- 10. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. uni-muenster.de [uni-muenster.de]

- 12. fishersci.com [fishersci.com]

- 13. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 4-Aminomethyltetrahydropyran Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. As a saturated heterocycle, it can serve as a non-aromatic, conformationally restricted bioisostere for various functional groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this class of valuable building blocks, 4-Aminomethyltetrahydropyran hydrochloride stands out as a particularly useful and versatile intermediate. Its primary amine functionality, presented on a flexible methylene linker attached to the rigid THP core, provides a key vector for the introduction of this desirable scaffold into a wide array of molecular architectures.

This technical guide offers a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in the development of innovative therapeutics. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore its role in the creation of targeted therapies, thereby offering a holistic resource for researchers in the field of drug discovery and development.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. 4-Aminomethyltetrahydropyran is commercially available as both a free base and a hydrochloride salt, and it is crucial to distinguish between the two. The hydrochloride salt is often preferred in a laboratory setting due to its higher melting point, crystalline nature, and improved stability and handling characteristics compared to the free base, which is a liquid.

It is important for researchers to correctly identify the specific form they are using, as this will impact reaction stoichiometry and conditions. The two forms are distinguished by their unique CAS Registry Numbers:

-

4-Aminomethyltetrahydropyran (Free Base): CAS No. 130290-79-8[1]

-

This compound: CAS No. 389621-78-7[2]

A summary of the key physicochemical properties of this compound is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C6H14ClNO | [2][3] |

| Molecular Weight | 151.63 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 180-185 °C | [2] |

| Solubility | Soluble in water | |

| CAS Number | 389621-78-7 | [2][3] |

Synthesis of this compound

The most common and industrially scalable synthesis of 4-Aminomethyltetrahydropyran involves the catalytic hydrogenation of 4-cyanotetrahydropyran. This method is favored for its efficiency and the availability of the starting material. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Reaction Scheme:

Caption: Synthesis of this compound.

Mechanistic Insights: The Role of Raney Nickel in Nitrile Reduction

The reduction of the nitrile group to a primary amine using Raney Nickel under a hydrogen atmosphere is a classic example of heterogeneous catalysis. The mechanism, while complex and occurring on the catalyst surface, can be understood in the following conceptual steps:

-

Adsorption: Both hydrogen gas and the nitrile are adsorbed onto the porous surface of the Raney Nickel catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the nickel surface, forming reactive nickel-hydride species.

-

Stepwise Reduction: The nitrile group undergoes a stepwise reduction. The carbon-nitrogen triple bond is sequentially hydrogenated, first to an imine intermediate (C=N), which remains adsorbed on the catalyst surface, and then to the final primary amine (C-N).

-

Desorption: The final product, 4-aminomethyltetrahydropyran, desorbs from the catalyst surface, regenerating the active sites for further reaction.

The presence of ammonia in the reaction mixture is a critical process parameter. It serves to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the imine intermediate.[5]

Experimental Protocol: Synthesis of 4-Aminomethyltetrahydropyran from 4-Cyanotetrahydropyran[7]

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

-

4-Cyanotetrahydropyran

-

Raney Nickel (activated, as a slurry)

-

Ammonia in Methanol solution (e.g., 22% w/w)

-

Hydrogen gas

-

Methanol

-

Concentrated Hydrochloric Acid

-

Anhydrous diethyl ether

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, thermometer, and pressure gauge

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable high-pressure autoclave, charge 4-cyanotetrahydropyran (e.g., 10.0 g, 90.0 mmol), a 22% (w/w) solution of ammonia in methanol (e.g., 50.0 g), and activated Raney Nickel (e.g., 2.0 g of a slurry).

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-0.6 MPa) and heat the reaction mixture to a temperature of 45-55 °C with vigorous stirring.

-

Reaction Monitoring: Maintain the temperature and pressure for a sufficient duration (e.g., 5-17 hours). The reaction progress can be monitored by the uptake of hydrogen.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.

-

Isolation of the Free Base: Combine the filtrate and the methanol washings. The solvent can be removed under reduced pressure to yield the crude 4-aminomethyltetrahydropyran free base. Further purification can be achieved by vacuum distillation.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent such as anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

-

Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the free base in DMSO-d₆ shows characteristic signals for the tetrahydropyran ring protons and the aminomethyl group.[6] For the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected due to the presence of the ammonium cation.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the N-H stretching of the ammonium group (typically in the range of 3200-2800 cm⁻¹), C-H stretching of the aliphatic ring and methylene group (around 2900 cm⁻¹), and C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1100 cm⁻¹).

-

Chromatography and Mass Spectrometry:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the free base and identifying any volatile impurities. The mass spectrum of the free base will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the hydrochloride salt. A reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous-organic mixture) and a UV or evaporative light scattering detector (ELSD) can be employed.

-

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. Its incorporation into drug candidates can impart desirable properties such as improved solubility, metabolic stability, and receptor binding affinity.

Case Study 1: mTOR Kinase Inhibitors

4-Aminomethyltetrahydropyran has been utilized in the development of selective inhibitors of the mechanistic target of rapamycin (mTOR) kinase.[6] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The compound CC-214-2 is an example of an orally available, selective mTOR kinase inhibitor where the 4-aminomethyltetrahydropyran moiety plays a key role in its molecular architecture.[6]

Case Study 2: PDE10A Inhibitors for the Treatment of Schizophrenia

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the brain and is a promising target for the development of novel antipsychotic drugs for the treatment of schizophrenia. Several classes of PDE10A inhibitors have been developed, and the 4-aminomethyltetrahydropyran scaffold has been incorporated into some of these molecules to optimize their properties. For instance, it has been used as a reagent in the development of pyrazoloquinolines as potent and selective PDE10A inhibitors.[6]

The general synthetic strategy involves the coupling of the 4-aminomethyltetrahydropyran moiety to a core heterocyclic scaffold, as illustrated in the following diagram:

Caption: General scheme for incorporating the 4-aminomethyltetrahydropyran moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Aminomethyltetrahydropyran and its hydrochloride salt. The free base is corrosive and can cause severe skin and eye burns.[1] The hydrochloride salt should also be handled with care.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the Safety Data Sheet (SDS) for the specific product they are using for detailed and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a conformationally restricted tetrahydropyran ring and a reactive primary amine functionality makes it an ideal synthon for introducing this privileged scaffold into drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is key to leveraging its full potential in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights for researchers at the forefront of drug discovery.

References

- 1. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105001221A - Synthetic method of pyraclonil - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

4-Aminomethyltetrahydropyran hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 4-Aminomethyltetrahydropyran Hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is incorporated into various compounds being investigated for therapeutic applications.[1][2] A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening. Solubility fundamentally influences reaction kinetics, purification strategies, and the bioavailability of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the physicochemical properties that govern its solubility, offers a qualitative assessment in common laboratory solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility profile.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the key characteristics are summarized below.

| Property | Value | Source |

| Chemical Name | (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | [2] |

| CAS Number | 389621-78-7 | [3] |

| Molecular Formula | C6H14ClNO | [2][3] |

| Molecular Weight | 151.63 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 180-185 °C | [2] |

The presence of the hydrochloride salt dramatically influences the compound's properties compared to its free base, 4-aminomethyltetrahydropyran (CAS: 130290-79-8).[4] As an amine hydrochloride, the molecule is ionic, which significantly enhances its polarity and, consequently, its potential for solubility in polar solvents.[5] The hydrochloride salt form is a common strategy employed in pharmaceutical development to improve the aqueous solubility and stability of basic drug candidates.[6]

Principles of Solubility for Amine Hydrochlorides

The solubility of this compound is governed by the principle of "like dissolves like."[7] As a polar, ionic compound, it is expected to exhibit greater solubility in polar solvents capable of solvating the ions.[8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving this compound. The solvent's hydrogen bond donors can interact favorably with the chloride anion, while the hydrogen bond acceptors can interact with the ammonium cation. Moreover, the high dielectric constant of these solvents helps to stabilize the separated ions in solution.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) are strong organic solvents capable of dissolving a wide range of polar organic and inorganic compounds.[10][11] While they lack a hydrogen bond-donating group, their large dipole moment allows for effective solvation of cations. The solubility in these solvents is generally expected to be moderate to high.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): In these solvents, the solubility of this compound is expected to be very low. Nonpolar solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.[8]

Qualitative Solubility Assessment

Based on the principles outlined above, a qualitative prediction of the solubility of 4-aminomethyltetrahdropyran hydrochloride in common laboratory solvents is presented below. This table serves as a general guideline for solvent selection in experimental work.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Favorable ion-dipole interactions and hydrogen bonding. |

| Methanol | Polar Protic | High | Similar to water, effective solvation of ions. |

| Ethanol | Polar Protic | Moderate to High | Less polar than methanol, but still a good solvent for polar salts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Strong dipolar interactions can solvate the cation effectively. |

| Acetone | Polar Aprotic | Low to Moderate | Lower polarity compared to DMSO. |

| Dichloromethane (DCM) | Weakly Polar Aprotic | Low | Insufficient polarity to effectively solvate the ionic compound. |

| Hexane | Nonpolar | Very Low | Energetically unfavorable to dissolve an ionic salt in a nonpolar solvent. |

Experimental Determination of Solubility: The Isothermal Equilibrium Method

For quantitative and reliable solubility data, the isothermal equilibrium (shake-flask) method is a widely accepted and robust technique.[8][12] This protocol provides a step-by-step guide for determining the solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials and Reagents

-

This compound (>98% purity)[3]

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)[13][14]

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Experimental Workflow Diagram

Caption: Workflow for the isothermal equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Rationale: Adding an excess of the solid ensures that the resulting solution is saturated at the given temperature.

-

Procedure: Add an excess amount of this compound to a series of sealed vials. To each vial, add a precisely known volume of the selected solvent. The amount of solid should be sufficient to be clearly visible after the equilibration period.

-

-

Equilibration:

-

Rationale: Continuous agitation at a constant temperature is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[12] The duration should be sufficient to achieve this state.

-

Procedure: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

-

Phase Separation:

-

Rationale: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the temperature, which would change the solubility. Centrifugation is an effective method for this separation.[8]

-

Procedure: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period at the same controlled temperature. To ensure complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Preparation and Analysis:

-

Rationale: The clear supernatant must be carefully sampled, filtered to remove any remaining particulates, and accurately diluted to fall within the linear range of the analytical method.[8]

-

Procedure:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration appropriate for quantification.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[13]

-

-

-

Data Analysis:

-

Rationale: The final solubility is calculated by accounting for the dilution factor. Performing replicates is essential for ensuring the reproducibility and reliability of the results.[8]

-

Procedure: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the quantification of this compound due to its specificity and sensitivity.[13][14] As the compound lacks a strong chromophore, direct UV detection might be challenging. In such cases, alternative detection methods or derivatization can be employed.

-

Potential HPLC Methods:

-

Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with poor UV absorbance.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like amine hydrochlorides.

-

Pre-column Derivatization: The primary amine can be reacted with a derivatizing agent (e.g., o-phthalaldehyde (OPA)) to introduce a fluorescent or UV-absorbing tag, allowing for sensitive detection.[15]

-

A validated HPLC method with established linearity, accuracy, and precision is essential for obtaining reliable solubility data.[13]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its free base are corrosive materials that can cause burns.[16][17][18] Adherence to proper safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[16]

-

Handling: Use this material only in a well-ventilated area or a chemical fume hood.[16][19] Avoid breathing dust, vapor, mist, or gas. Do not ingest or inhale.[20]

-

Storage: Store in a cool, dry place in a tightly closed container.[19]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16]

-

Skin: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[16]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water and get immediate medical aid.[19]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

-

Conclusion

References

- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 2. This compound CAS#: 389621-78-7 [amp.chemicalbook.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. gchemglobal.com [gchemglobal.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jddtonline.info [jddtonline.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 19. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsrc [chemsrc.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Spectroscopic Guide to 4-Aminomethyltetrahydropyran Hydrochloride

Abstract

4-Aminomethyltetrahydropyran hydrochloride (CAS RN: 389621-78-7) is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1] Its structural integrity and purity are paramount for the successful synthesis of target molecules. This in-depth guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and interpreting the resulting data, this document serves as an essential reference for researchers and scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

This compound is the salt form of a primary amine containing a tetrahydropyran (THP) ring. The THP moiety is a common motif in many biologically active compounds.[2][3] The protonation of the primary amine to form the hydrochloride salt enhances the compound's stability and aqueous solubility, making it convenient for handling and use in various synthetic applications.

| Property | Value | Source(s) |

| Chemical Name | (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | N/A |

| CAS Number | 389621-78-7 | [4] |

| Molecular Formula | C₆H₁₄ClNO | [4] |

| Molecular Weight | 151.63 g/mol | [4] |

| Physical Form | White Solid | N/A |

| Melting Point | 180-185 °C | N/A |

Below is the chemical structure of this compound, with atoms numbered for spectroscopic assignment purposes.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical. Deuterated water (D₂O) is an excellent choice for solubility, but it will cause the exchange of the acidic N-H protons, making them disappear from the spectrum.[5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative that allows for the observation of these exchangeable protons.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The protonation of the amine group to an ammonium salt (-NH₃⁺) causes significant deshielding (a downfield shift) of adjacent protons. Therefore, the protons on C6 are expected to be the most downfield of the aliphatic signals. The tetrahydropyran ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.

While specific data for the hydrochloride salt is not readily published, the spectrum can be reliably predicted by adjusting the known data for the free base (4-Aminomethyltetrahydropyran).[7] The primary changes will be a downfield shift for the C6 methylene protons and the appearance of a broad signal for the -NH₃⁺ protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.10 | br s | 3H | -NH ₃⁺ | Broad signal due to quadrupolar relaxation and exchange. Position is concentration-dependent. |

| ~3.85 | dd | 2H | C4-H ₑ, C3-H ₑ | Equatorial protons on carbons adjacent to the ring oxygen. |

| ~3.28 | t | 2H | C4-H ₐ, C3-H ₐ | Axial protons on carbons adjacent to the ring oxygen. |

| ~2.75 | d | 2H | C6-H ₂ | Shifted downfield from the free base (~2.4 ppm) due to the adjacent -NH₃⁺ group. |

| ~1.75 | m | 1H | C1-H | Methine proton at the 4-position of the ring. |

| ~1.60 | d | 2H | C5-H ₑ, C2-H ₑ | Equatorial protons on C2 and C5. |

| ~1.25 | q | 2H | C5-H ₐ, C2-H ₐ | Axial protons on C2 and C5, typically shifted upfield. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum using standard parameters. A spectral width of 0-12 ppm is sufficient. Typically, 16-32 scans are adequate for a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the structure.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. Due to the symmetry of the molecule, only four distinct signals are expected: one for the aminomethyl carbon (C6), one for the substituted ring carbon (C1), and two for the remaining pairs of equivalent ring carbons (C2/C5 and C3/C4).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~66.5 | C3, C4 | Carbons adjacent to the electron-withdrawing oxygen atom are the most deshielded. |

| ~43.0 | C6 | The aminomethyl carbon, shifted downfield by the nitrogen. |

| ~35.0 | C1 | The methine carbon of the ring. |

| ~28.5 | C2, C5 | The remaining methylene carbons of the ring. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

-

Analysis: Correlate the number of signals and their chemical shifts with the expected structure.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is an ideal, rapid technique for confirming the presence of key functional groups. For this molecule, the most characteristic absorptions will arise from the ammonium (-NH₃⁺) group, the C-O-C ether linkage, and the aliphatic C-H bonds. The formation of the ammonium salt results in distinct bands that differ from a free primary amine.[8] Specifically, the sharp N-H stretching bands of a free amine are replaced by broad, strong absorptions for the ammonium ion.[9]

Characteristic IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200-2800 | Strong, Broad | N-H Stretch | R-NH₃⁺ (Ammonium) |

| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1600 | Medium | N-H Bend (Asymmetric) | R-NH₃⁺ (Ammonium) |

| ~1500 | Medium | N-H Bend (Symmetric) | R-NH₃⁺ (Ammonium) |

| ~1100 | Strong | C-O-C Stretch (Asymmetric) | Ether |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial for obtaining a clean sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added for a high-quality spectrum.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Expertise & Causality: For a pre-charged, polar molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal ionization technique as it gently transfers ions from solution into the gas phase.[10] The analysis will be performed in positive ion mode to detect the cationic form of the molecule. The expected molecular ion will be that of the free base, protonated, which corresponds to the molecular formula [C₆H₁₃NO + H]⁺. The chloride ion is simply a counter-ion and is not typically observed covalently bound in the gas phase under these conditions.

Expected Mass Spectrometry Data (ESI+)

| m/z Value | Ion Formula | Interpretation |

| 116.1182 | [C₆H₁₄NO]⁺ | Molecular Ion ([M+H]⁺) of the free base. This will be the base peak. |

| 99.0913 | [C₅H₁₁O]⁺ | Fragment resulting from the loss of ammonia (NH₃) from the molecular ion. |

Note: The m/z values are calculated for the monoisotopic masses.

References

- 1. This compound at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]

- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Infrared band intensities in ammonium hydroxide and ammonium salts* [opg.optica.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Aminomethyltetrahydropyran Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-aminomethyltetrahydropyran hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and conformational properties is paramount. This document delineates the theoretical underpinnings of the expected ¹H NMR spectrum, offers a detailed experimental protocol for sample preparation, and presents a meticulous interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure, conformation, and the resultant NMR parameters, thereby providing a self-validating framework for spectral analysis. Key concepts such as chemical shift equivalence, spin-spin coupling, and conformational analysis via the Karplus relationship are explored in the context of this specific molecule.

Introduction

This compound is a valuable saturated heterocyclic amine employed as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its tetrahydropyran ring provides a metabolically stable, non-planar scaffold, while the aminomethyl group offers a versatile handle for further chemical modification. A detailed characterization of this molecule is essential for quality control, reaction monitoring, and for understanding its interactions in biological systems. ¹H NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and conformational dynamics of such molecules in solution.

This guide will systematically deconstruct the ¹H NMR spectrum of this compound. We will begin by predicting the spectrum based on the known chemical shifts of the free base and the established effects of amine protonation. Subsequently, a detailed analysis of the predicted spectrum will be undertaken, focusing on chemical shifts, integration, and multiplicity to assign each proton. A significant portion of this guide is dedicated to the conformational analysis of the tetrahydropyran ring, leveraging the diagnostic power of vicinal coupling constants and the Karplus equation.

Theoretical Background: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by its molecular structure, which features a tetrahydropyran ring substituted at the 4-position with a protonated aminomethyl group (-CH₂NH₃⁺). The positive charge on the nitrogen atom significantly influences the electronic environment of nearby protons, leading to predictable changes in their chemical shifts compared to the neutral amine.

Chemical Structure and Proton Numbering

For clarity, the protons in this compound are numbered as follows:

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (Tetrahydro-2H-pyran-4-yl)methanamine HCl

Introduction

(Tetrahydro-2H-pyran-4-yl)methanamine, a primary amine featuring a tetrahydropyran (THP) moiety, is a valuable building block in medicinal chemistry and drug development. Its structural analysis is paramount for ensuring quality control, identifying metabolites, and elucidating reaction pathways. As with many amine-containing compounds, it is frequently supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique for its characterization, offering unparalleled sensitivity and structural specificity.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of (Tetrahydro-2H-pyran-4-yl)methanamine HCl. Moving beyond a simple recitation of parameters, we will delve into the causal reasoning behind methodological choices, from sample preparation to spectral interpretation, to establish a robust and self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a definitive understanding of how to characterize this molecule with confidence.

Part 1: Physicochemical Properties and Ionization Behavior

The molecular structure of (Tetrahydro-2H-pyran-4-yl)methanamine (Free Base, CAS: 130290-79-8) consists of a saturated six-membered oxygen-containing ring (the THP group) connected to a methanamine side chain (-CH2NH2).[2][3][4] The presence of the primary amine group imparts basic properties, making it an ideal candidate for analysis by positive mode electrospray ionization (ESI).

Ionization Rationale: Electrospray Ionization (ESI)

ESI is the premier soft ionization technique for polar and thermally labile molecules like the target analyte.[5][6] The analysis is conducted in the positive ion mode for a fundamental reason: the primary amine is a strong proton acceptor. In solution, particularly under the acidic conditions typical for reversed-phase chromatography, the amine group is readily protonated. The HCl salt form of the analyte already exists in this protonated state.

The ionization process in ESI involves the formation of a fine aerosol of charged droplets. As the solvent evaporates with the aid of heat and nitrogen gas, the charge density on the droplet surface increases until ions are ejected into the gas phase.[6] For (Tetrahydro-2H-pyran-4-yl)methanamine, this process results in the formation of an even-electron, protonated molecule, denoted as [M+H]⁺, where 'M' represents the neutral free base. The chloride counter-ion from the HCl salt dissociates in solution and does not form part of the primary ion observed in the positive mode spectrum.

The expected precursor ion for our analysis is therefore the protonated free base, [C₆H₁₃NO + H]⁺. Based on its monoisotopic mass of 115.10 Da, the target ion will have a mass-to-charge ratio (m/z) of approximately 116.11.[2]

Part 2: A Validated Experimental Protocol for ESI-MS Analysis

The following protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides both accurate mass measurements for formula confirmation and the capability for tandem MS (MS/MS) for structural elucidation.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical to prevent common issues such as ion suppression, where non-volatile salts or other matrix components interfere with the ionization of the target analyte.[7][8]

Step-by-Step Protocol:

-

Initial Stock Solution: Accurately weigh a small quantity of (Tetrahydro-2H-pyran-4-yl)methanamine HCl and dissolve it in a 50:50 mixture of methanol and deionized water to create a stock solution of approximately 1 mg/mL.

-

Working Solution: Perform a serial dilution from the stock solution using a solvent mixture compatible with the analytical method (e.g., 50:50 acetonitrile:water). The final target concentration should be in the range of 1-10 µg/mL.[9]

-

Acidification: To ensure complete and stable protonation of the analyte, add formic acid to the final working solution to a final concentration of 0.1%. This maintains a low pH, which is crucial for efficient ESI+ ionization.[10]

-

Vial Selection: Transfer the final solution to a clean, 2 mL glass autosampler vial with a PTFE-lined screw cap. The use of glass is recommended to prevent the leaching of plasticizers that can occur with organic solvents.[7]

-

Filtration (If Necessary): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent blockages in the instrument's fluidic pathways.

Mass Spectrometer Configuration

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Ionization Source (ESI, Positive Mode):

-

Capillary Voltage: 3.5 kV. Rationale: This voltage provides the necessary electrostatic field to generate a stable Taylor cone and a fine aerosol, promoting efficient ionization.

-

Cone Voltage: 30 V. Rationale: This potential difference between the sampling cone and the skimmer helps to transmit ions into the mass analyzer. A moderate voltage is chosen to minimize undesired in-source fragmentation while preventing ion loss.[11]

-

Desolvation Gas: Nitrogen at a flow rate of 600 L/hr. Rationale: This inert gas facilitates the evaporation of solvent from the charged droplets, a key step in producing gas-phase ions.

-

Desolvation Temperature: 350 °C. Rationale: Heat accelerates the desolvation process, increasing the efficiency of ion generation.

Full Scan MS Acquisition (TOF Analyzer):

-

Mass Range: m/z 50–300. Rationale: This range comfortably encompasses the expected precursor ion (m/z 116.11) and allows for the detection of potential low-mass fragments or impurities.

-

Scan Time: 0.5 seconds. Rationale: This provides sufficient data points across a chromatographic peak if coupled with an LC system, ensuring accurate peak shape and mass measurement.

Experimental Workflow Diagram

Caption: End-to-end workflow for MS analysis.

Part 3: Interpretation of Mass Spectra

High-Resolution Full Scan Spectrum: The Elemental Formula

In a full scan MS experiment, the most prominent ion observed will be the protonated molecule, [M+H]⁺. A high-resolution instrument will measure its m/z with high accuracy (typically <5 ppm error).

-

Theoretical m/z of [C₆H₁₄NO]⁺: 116.1070

-

Observed m/z: e.g., 116.1072

This accurate mass measurement provides strong evidence for the elemental composition of C₆H₁₃NO, serving as the first pillar of identification. Furthermore, the relative intensity of the A+1 isotopic peak (due to the natural abundance of ¹³C) should be approximately 6.6% of the monoisotopic peak, consistent with the presence of six carbon atoms.

Tandem MS (MS/MS) Analysis: The Structural Fingerprint

To confirm the molecule's structure, we perform an MS/MS experiment. The precursor ion (m/z 116.11) is isolated in the first stage of the mass spectrometer and then subjected to Collision-Induced Dissociation (CID).[12] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon), causing it to fragment. The resulting product ions are then analyzed.

Dominant Fragmentation Pathway: Neutral Loss of Ammonia The most characteristic fragmentation pathway for protonated primary amines is the facile loss of a neutral ammonia (NH₃) molecule.[13] This is an even-electron fragmentation process that is highly diagnostic.

-

Reaction: [C₆H₁₄NO]⁺ → [C₆H₁₁O]⁺ + NH₃

-

Precursor Ion m/z: 116.11

-

Neutral Loss: 17.03 Da (for NH₃)

-

Product Ion m/z: 99.08

The observation of a prominent product ion at m/z 99.08 provides unequivocal evidence for the primary amine functionality and is the key to a confident structural assignment. Other minor fragmentation pathways involving the cleavage of the tetrahydropyran ring may also occur, but the loss of ammonia is expected to be the dominant and most informative channel.[14]

Fragmentation Pathway Diagram

Caption: Primary fragmentation of protonated analyte.

Part 4: Data Presentation and System Validation

A clear summary of the mass spectral data is essential for reporting and archiving.

Table of Key Mass Spectral Data

| Ion Type | Proposed Formula | Theoretical m/z | Observed m/z | Description |

| Precursor Ion | [C₆H₁₄NO]⁺ | 116.1070 | 116.1072 | Protonated molecule, [M+H]⁺ |

| Product Ion | [C₆H₁₁O]⁺ | 99.0804 | 99.0805 | Result of neutral loss of ammonia (NH₃) |

The Self-Validating System: Ensuring Trustworthiness

The analytical strategy described here constitutes a self-validating system, where multiple orthogonal pieces of evidence converge to confirm the analyte's identity with a high degree of certainty.

-

Retention Time (if using LC-MS): A characteristic retention time provides an initial layer of identification.

-

Accurate Mass of Precursor: The high-resolution measurement of the [M+H]⁺ ion confirms the correct elemental composition.

-

Isotopic Pattern: The observed isotopic distribution matches the theoretical distribution for the proposed formula.

-

Diagnostic Fragmentation: The specific and predictable neutral loss of ammonia in the MS/MS spectrum acts as a structural fingerprint, confirming the presence of the primary amine group.

This multi-faceted approach ensures the trustworthiness and scientific integrity of the identification, moving beyond simple mass matching to a comprehensive structural confirmation.

Conclusion